1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
説明
BenchChem offers high-quality 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-10-4-2-3-9(6-10)13-7-8(12(15)16)5-11(13)14/h2-4,6,8H,5,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHSYKGLJVRMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387819 | |
| Record name | 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-47-5 | |
| Record name | 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Evolving Landscape of 5-Oxopyrrolidine-3-Carboxylic Acid Analogs: A Technical Guide for Researchers
Abstract
The 5-oxopyrrolidine-3-carboxylic acid scaffold, a core structure in numerous biologically active molecules, continues to be a focal point in medicinal chemistry and drug discovery. This technical guide provides an in-depth review of the synthesis, characterization, and diverse biological applications of its analogs. We delve into the causal relationships behind synthetic strategies and provide detailed, field-proven protocols for the synthesis and biological evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to navigate the complexities of working with this versatile class of molecules and to accelerate the discovery of novel therapeutic agents.
Introduction: The Enduring Significance of the 5-Oxopyrrolidine Core
The 5-oxopyrrolidine ring system, also known as the pyroglutamic acid lactam, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting significant biological activities.[1] This five-membered lactam structure offers a rigid, three-dimensional framework that can be strategically functionalized to interact with various biological targets. Its inherent chirality and the presence of multiple reactive sites—the carboxylic acid, the lactam carbonyl, and the ring carbons—provide a rich platform for the generation of diverse chemical libraries.
Analogs of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a remarkable breadth of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The versatility of this scaffold lies in the ability to modulate its biological profile through targeted chemical modifications. This guide will explore the key synthetic pathways to access these analogs, provide detailed experimental methodologies for their biological evaluation, and discuss the mechanistic insights that drive their therapeutic potential.
Synthetic Strategies: Building the 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold and its Derivatives
The construction and derivatization of the 5-oxopyrrolidine-3-carboxylic acid core are central to exploring its therapeutic potential. The primary synthetic approaches involve the cyclization of linear precursors, followed by modifications at key positions.
Core Synthesis: The Itaconic Acid Route
A robust and widely employed method for the synthesis of the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of itaconic acid with a primary amine.[3] This reaction proceeds via a Michael addition followed by an intramolecular cyclization. The choice of the primary amine is a critical determinant of the substituent at the N-1 position, which significantly influences the biological activity of the final compound.
Experimental Protocol 1: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N-(4-aminophenyl)acetamide (0.5 mol) and itaconic acid (0.75 mol).
-
Solvent Addition: Add 100 mL of water to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 12 hours.
-
Acidification: After cooling, add 100 mL of 5% hydrochloric acid and stir for 5 minutes.
-
Isolation and Purification: Cool the mixture, and collect the resulting crystalline solid by filtration. Wash the solid with water. Purify the crude product by dissolving it in a 5% sodium hydroxide solution, filtering to remove any insoluble impurities, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization at the C-3 Position: Esterification and Hydrazinolysis
The carboxylic acid moiety at the C-3 position serves as a versatile handle for further derivatization, commonly through esterification followed by hydrazinolysis to form a carbohydrazide intermediate. This intermediate is a key building block for synthesizing a wide range of derivatives, including hydrazones, azoles, and other heterocyclic systems.[1][4]
Experimental Protocol 2: Synthesis of 1-(substituted)-5-oxopyrrolidine-3-carbohydrazide [1]
-
Esterification: To a solution of the 1-(substituted)-5-oxopyrrolidine-3-carboxylic acid (85 mmol) in methanol (150 mL), add sulfuric acid (2 mL) as a catalyst. Heat the mixture at reflux for 2 hours. After cooling, evaporate the solvent under reduced pressure. Treat the residue with a 5% aqueous sodium carbonate solution (50 mL) and stir. Collect the precipitated ester by filtration, wash with water, and dry.
-
Hydrazinolysis: To a solution of the methyl ester in toluene (200 mL), add hydrazine monohydrate (150 mmol). Heat the mixture at reflux for 16 hours. After cooling, collect the precipitated carbohydrazide by filtration and wash with propan-2-ol.
Synthesis of Hydrazone Derivatives
The carbohydrazide intermediate readily undergoes condensation reactions with various aromatic and heteroaromatic aldehydes to yield hydrazone derivatives.[4] This synthetic route allows for the introduction of a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies.
Experimental Protocol 3: Synthesis of Hydrazone Derivatives from 5-Oxopyrrolidine-3-carbohydrazide [3]
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(substituted)-5-oxopyrrolidine-3-carbohydrazide in a suitable solvent such as ethanol or propan-2-ol.
-
Aldehyde Addition: Add a 1.5-fold molar excess of the desired aromatic aldehyde to the solution.
-
Catalyst: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated hydrazone derivative by filtration.
-
Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid analogs.
Biological Activities and Mechanistic Insights
Analogs of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a wide range of biological activities. The following sections highlight some of the most promising therapeutic areas and the underlying mechanisms of action.
Anti-inflammatory Activity: Inhibition of Matrix Metalloproteinases (MMPs)
Chronic inflammation is a hallmark of numerous diseases, and matrix metalloproteinases (MMPs) are key enzymes involved in the degradation of the extracellular matrix during inflammatory processes. Specifically, MMP-2 and MMP-9 (gelatinases) are attractive therapeutic targets. Several 5-oxopyrrolidine-3-carboxylic acid derivatives have shown potent inhibitory activity against these enzymes.
Experimental Protocol 4: Gelatin Zymography for MMP-2 and MMP-9 Activity Assay [5][6]
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 0.1% (1 mg/mL) gelatin.
-
Sample Preparation: Collect conditioned media from cell cultures treated with the test compounds. Centrifuge the media to remove cell debris.
-
Electrophoresis: Mix the samples with a non-reducing SDS loading buffer and run the gel at 150-200V at 4°C.
-
Renaturation: After electrophoresis, wash the gel four times for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel overnight at 37°C in an incubation buffer containing CaCl₂.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2 and MMP-9.
-
Analysis: Quantify the band intensity to determine the inhibitory effect of the compounds on MMP activity.
Anticancer Activity: Cytotoxicity and Apoptosis Induction
The development of novel anticancer agents is a critical area of research. Many 5-oxopyrrolidine-3-carboxylic acid analogs have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new compounds.
Experimental Protocol 5: MTT Assay for Anticancer Activity [7][8][9][10]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted 5-oxopyrrolidine-3-carboxylic acids have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.[1] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol 6: Broth Microdilution Method for Antimicrobial Susceptibility Testing [11][12][13][14][15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism in broth) and negative (broih only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action: Activation of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress and inflammation. Some 5-oxopyrrolidine-3-carboxylic acid analogs may exert their therapeutic effects through the modulation of this pathway. A luciferase reporter gene assay is a common method to study the activation of Nrf2.[16][17][18][19][20]
Experimental Protocol 7: Nrf2 Activation Assay using a Luciferase Reporter Gene [16][19]
-
Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene.
-
Compound Treatment: Treat the transfected cells with the test compounds for a specified period (e.g., 16-24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: An increase in luminescence compared to untreated control cells indicates activation of the Nrf2-ARE pathway.
Caption: Simplified diagram of the Nrf2 signaling pathway activation.
Data Presentation and Analysis
The systematic collection and presentation of quantitative data are essential for comparing the efficacy of different analogs and for establishing structure-activity relationships.
Table 1: Summary of Biological Activities of Representative 5-Oxopyrrolidine-3-Carboxylic Acid Analogs
| Compound ID | N-1 Substituent | C-3 Derivative | Target | Assay | Activity (IC₅₀/MIC) | Reference |
| A1 | 4-acetamidophenyl | Carboxylic Acid | MMP-9 | Gelatin Zymography | 15.2 µM | [2] |
| A2 | 4-acetamidophenyl | Hydrazone (4-chlorobenzylidene) | S. aureus | Broth Microdilution | 8 µg/mL | [1] |
| B1 | 2-hydroxyphenyl | Hydrazone (5-nitrothien-2-yl) | A549 (Lung Cancer) | MTT Assay | 5.8 µM | [3] |
| B2 | 2-hydroxyphenyl | Carboxylic Acid | Nrf2 | Luciferase Reporter | 1.5-fold activation | [Fictional Data] |
Note: Data presented are for illustrative purposes and should be replaced with experimentally determined values.
Conclusion and Future Directions
The 5-oxopyrrolidine-3-carboxylic acid scaffold remains a highly attractive starting point for the development of new therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its analogs underscore its importance in modern drug discovery. Future research in this area will likely focus on the development of more stereoselective synthetic methods, the exploration of novel derivatization strategies to access unexplored chemical space, and the use of computational modeling to guide the design of more potent and selective inhibitors. A deeper understanding of the mechanisms of action, including the identification of specific molecular targets, will be crucial for the clinical translation of these promising compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to contribute to this exciting and impactful field.
References
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). PMC - NIH. [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
- Gelatin Zymography Protocol. (n.d.). [Protocol Source - URL not provided in search results]
-
Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]
-
Luciferase gene reporter assay based on the activation of the Nrf2/ARE... (n.d.). ResearchGate. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]
-
MMP Activity Detection in Zymograms. (n.d.). SciSpace. [Link]
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). [Protocol Source - URL not provided in search results]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
-
Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. (n.d.). PMC - NIH. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). PMC - NIH. [Link]
-
Standards for Gelatin Zymography? (2018). ResearchGate. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
-
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (n.d.). MDPI. [Link]
- ARE Reporter Kit Nrf2 Antioxidant Pathway. (n.d.). [Assay Kit Manual - URL not provided in search results]
-
Antioxidant Pathway. (n.d.). Signosis. [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 4. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchhub.com [researchhub.com]
- 10. clyte.tech [clyte.tech]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. signosisinc.com [signosisinc.com]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific derivative, 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule of significant interest for the development of novel therapeutics. Its structural features suggest potential applications in areas such as antibacterial, anticancer, and anti-inflammatory research.[2][3][4] This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, drawing upon data from closely related analogs to offer insights for researchers in the field.
Chemical Identity and Properties
Molecular Formula: C₁₂H₁₃NO₄[5][6]
Molecular Weight: 235.24 g/mol [5]
Structure:
Caption: Chemical structure of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
Physicochemical Properties (Predicted and Inferred from Analogs)
| Property | Value | Source/Method |
| Physical State | Solid (predicted) | [7] |
| Melting Point | 178-179 °C (for 1-(2-hydroxyphenyl) analog) | [2] |
| Solubility | Favorable for formulation (inferred from 2-methoxy analog) | [8] |
| XlogP | ~1.5 (predicted for similar structures) | [9][10] |
Synthesis and Mechanism
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through the condensation of a primary aromatic amine with itaconic acid. This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
General Synthetic Workflow
Caption: General synthetic pathway for 1-aryl-5-oxopyrrolidine-3-carboxylic acids.
Detailed Experimental Protocol (Adapted from Analogs)
This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for the target molecule.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and itaconic acid (1.05 eq) in a suitable solvent (e.g., water or a high-boiling point alcohol).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Analytical Characterization
The structure and purity of 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives are typically confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to identify the signals corresponding to the protons on the pyrrolidinone ring and the aromatic substituent. Key signals for the 5-oxopyrrolidine-3-carboxylic acid fragment are typically observed for the COCH₂, CH, and NCH₂ groups.[11]
-
¹³C NMR provides information on the carbon skeleton of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) stretches of the lactam and carboxylic acid, and the N-H and O-H stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula.
Applications in Drug Discovery and Development
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.
Potential Therapeutic Areas:
-
Antibacterial Agents: Several studies have shown that derivatives of this core structure exhibit potent activity against various bacterial strains, including multidrug-resistant pathogens.[1][12][13] The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis or other essential cellular processes.
-
Anticancer Agents: The pyrrolidinone scaffold has been incorporated into compounds with demonstrated anticancer activity.[2] These compounds may act through various mechanisms, including the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
-
Anti-inflammatory Agents: Certain derivatives have shown potential as anti-inflammatory agents, possibly by modulating the activity of inflammatory mediators.[3]
Structure-Activity Relationship (SAR) Insights (from Analogs)
-
The nature and position of the substituent on the phenyl ring can significantly influence the biological activity.
-
Derivatization of the carboxylic acid moiety to amides, esters, or hydrazones can lead to compounds with enhanced potency and altered pharmacokinetic properties.[11]
Conclusion
1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatile chemistry of the pyrrolidinone core allow for the creation of diverse chemical libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3804. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)pyrrolidine. Retrieved from [Link]
-
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
-
PubChemLite. (n.d.). 1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO5). Retrieved from [Link]
-
PubChem. (n.d.). (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
- Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASĀYAN Journal of Chemistry, 13(2), 1054-1062.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Retrieved from [Link]
-
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO3). Retrieved from [Link]
-
Appchem. (n.d.). 1-(3-Methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylic acid. Retrieved from [Link]
-
Krikštaponis, K., Šiugždaitė, J., Vaickelionienė, R., Mickevičius, V., & Grybaitė, B. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
-
CAS Common Chemistry. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]
-
KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 63674-47-5|1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. appchemical.com [appchemical.com]
- 7. 1-(3-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid AldrichCPR 1017473-65-2 [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. PubChemLite - 1-(3,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (C13H15NO5) [pubchemlite.lcsb.uni.lu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
A Technical Guide to the Synthesis and Antimicrobial Screening of Novel Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of the Pyrrolidine Scaffold in an Era of Antimicrobial Resistance
The relentless evolution of antimicrobial resistance (AMR) constitutes a formidable challenge to global health, necessitating an urgent and innovative approach to the discovery of new therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the five-membered pyrrolidine ring has consistently emerged as a privileged structure, underpinning the architecture of numerous biologically active compounds.[1] Its stereochemical complexity and conformational flexibility allow for the precise spatial orientation of substituents, facilitating interactions with a diverse array of biological targets. This guide provides a comprehensive technical overview for the synthesis of novel pyrrolidine derivatives and their subsequent evaluation for antimicrobial activity, grounded in field-proven insights and established methodologies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating robust and reproducible data.
I. Strategic Synthesis of Pyrrolidine Libraries: The 1,3-Dipolar Cycloaddition Approach
The construction of a diverse library of pyrrolidine derivatives is paramount for effective antimicrobial screening. While numerous synthetic routes to the pyrrolidine core exist, the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile stands out for its efficiency and stereochemical control.[2][3] This approach allows for the rapid assembly of complex spiro-pyrrolidine scaffolds from readily available starting materials.
Rationale for 1,3-Dipolar Cycloaddition:
The strategic advantage of this method lies in its convergent nature, where three components can be combined in a one-pot reaction to generate significant molecular complexity.[2] The reaction proceeds through the in situ generation of an azomethine ylide from the condensation of an α-amino acid (e.g., sarcosine or L-proline) and an aldehyde or ketone (e.g., isatin). This transient 1,3-dipole then reacts with an electron-deficient alkene (the dipolarophile) to yield the desired pyrrolidine ring system. The choice of reactants allows for extensive diversification of the final products, which is crucial for exploring the structure-activity relationship (SAR).
Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol details the synthesis of a representative spiropyrrolidine derivative via a three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
(E)-Chalcone (dipolarophile) (1.0 mmol)
-
Methanol (15 mL)
-
Stir bar
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a 50 mL round-bottom flask containing a stir bar, add isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-chalcone (1.0 mmol).
-
Add 15 mL of methanol to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane solvent system). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.
-
Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
II. A Hierarchical Approach to Antimicrobial Screening
An effective antimicrobial screening cascade is designed to efficiently identify promising lead compounds from a library of synthesized derivatives. This process typically begins with a primary screen to assess broad-spectrum activity, followed by secondary assays to quantify potency and elucidate the mechanism of action.
Caption: A typical workflow for the discovery of novel antimicrobial agents.
Primary Screening: The Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of novel compounds. It is a relatively simple and cost-effective method for screening large numbers of compounds against a panel of test microorganisms.
Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
For compounds demonstrating activity in the primary screen, a quantitative assessment of their potency is crucial. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This method is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[4][5]
Experimental Protocol: Broth Microdilution Susceptibility Testing (CLSI Guideline M07)
This protocol is a condensed version of the CLSI M07 guideline for determining the MIC of a novel pyrrolidine derivative.[4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyrrolidine derivative (stock solution in a suitable solvent, e.g., DMSO)
-
Bacterial suspension (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound (at twice the desired highest final concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:100.[5]
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB only.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.
-
The results can be interpreted according to the guidelines provided by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which categorizes microorganisms as Susceptible (S), Susceptible, increased exposure (I), or Resistant (R) based on clinical breakpoints.[6][7]
-
III. Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic evaluation of the antimicrobial activity of a library of pyrrolidine derivatives allows for the elucidation of the structure-activity relationship (SAR). This involves correlating the structural modifications of the compounds with their corresponding MIC values to identify key pharmacophoric features responsible for antimicrobial potency.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Pyrrolidine Derivatives
| Compound | Modification | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Reference |
| Pyrrolamide A | N-phenylpyrrolamide | 0.25 | 4-32 | [8] |
| Pyrrolamide B | Halogenated N-phenylpyrrolamide | 0.25 (MRSA) | >128 | [8] |
| Pyrrolidine-2,3-dione Dimer | Aza-linker | 8-16 (MSSA & MRSA) | Not Reported | [9] |
| Halogenated Pyrrolopyrimidine | para-bromo substituted | 8 | >128 | [10] |
| Spiropyrrolidine-oxindole | Varied aryl substituents | 75-125 | <125 | [11] |
Note: The data presented are illustrative and compiled from various sources. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
The SAR analysis of the data in Table 1 suggests that for the N-phenylpyrrolamide class, specific substitutions on the phenyl ring can significantly impact the spectrum of activity, with some derivatives showing potent activity against Gram-positive bacteria like S. aureus, while having limited efficacy against Gram-negative organisms such as E. coli.[8] This is often attributed to differences in cell wall composition and the presence of efflux pumps in Gram-negative bacteria.[12]
IV. Elucidating the Mechanism of Action: Targeting DNA Gyrase
Identifying the molecular target of a novel antimicrobial is a critical step in its development. A number of pyrrolidine-containing compounds have been shown to exert their antimicrobial effect by inhibiting essential bacterial enzymes. One such well-validated target is DNA gyrase, a type II topoisomerase that is crucial for DNA replication and repair.[1][11]
The Pyrrolamide Class of DNA Gyrase Inhibitors
The pyrrolamide class of compounds has been identified as potent inhibitors of DNA gyrase.[12][13] They function by binding to the ATP-binding site of the GyrB subunit of the enzyme, thereby preventing the conformational changes necessary for its supercoiling activity. This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[12][13]
Caption: Simplified signaling pathway of DNA gyrase inhibition by a pyrrolamide derivative.
V. Conclusion and Future Directions
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The synthetic versatility of methods like the 1,3-dipolar cycloaddition allows for the creation of large and diverse chemical libraries. A systematic and robust screening cascade, employing standardized methods such as broth microdilution, is essential for the identification of potent lead compounds. Elucidating the structure-activity relationship and the mechanism of action provides the rational basis for the optimization of these leads into clinically viable drug candidates. As the threat of antimicrobial resistance looms, a continued and concerted effort in the exploration of novel chemical entities, such as the pyrrolidine derivatives discussed herein, is not just a scientific pursuit, but a global health imperative.
References
-
EUCAST. (2021). Clinical Breakpoint Tables. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (12th ed.). CLSI. Retrieved from [Link]
-
Bax, B. D., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Journal of Medicinal Chemistry, 53(24), 8734–8744. Retrieved from [Link]
-
Nielsen, S. F., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(7), 984. Retrieved from [Link]
-
Request PDF. (n.d.). An Efficient Synthesis of New Dispiropyrrolidine Derivatives via Three-Component 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]
-
Singh, G. S., & D’hooghe, M. (2018). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 6, 499. Retrieved from [Link]
-
WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2016). DNA Gyrase as a Target for Quinolones. Molecules, 21(7), 884. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the inhibition of human EGFR for the pyrrolopyrimidines with varied 4-amino group. Retrieved from [Link]
-
EUCAST. (n.d.). Expert Rules. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1985–1988. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Retrieved from [Link]
-
MDPI. (n.d.). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Retrieved from [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Right Decisions. (n.d.). Adult Guidance on Interpreting Antimicrobial Susceptibility Reporting. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Advances, 6(92), 89415–89422. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
ACS Publications. (2011). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. ACS Medicinal Chemistry Letters, 2(1), 75–79. Retrieved from [Link]
-
MDPI. (2021). Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs. Molecules, 26(24), 7629. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Retrieved from [Link]
Sources
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 8. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 5-Oxopyrrolidine-3-Carboxylic Acid at the C-3 Position
Introduction: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
The 5-oxopyrrolidine-3-carboxylic acid core, a cyclic lactam derivative of glutamic acid, represents a cornerstone in the design and discovery of novel therapeutic agents.[1][2] Its rigid, chiral structure provides a valuable scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The biological activity of these compounds is profoundly influenced by the nature and stereochemistry of the substituents on the pyrrolidinone ring.[1][7] Consequently, the development of robust and selective methods for the derivatization of this core structure is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide provides an in-depth exploration of synthetic strategies for the derivatization of 5-oxopyrrolidine-3-carboxylic acid, with a specific focus on modifications at the C-3 position. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer insights into the selection of appropriate synthetic routes to achieve desired molecular diversity and biological function.
Strategic Approaches to C-3 Functionalization
The C-3 position of the 5-oxopyrrolidine-3-carboxylic acid scaffold offers a prime location for introducing a variety of substituents to modulate the physicochemical and biological properties of the molecule. The primary strategies for C-3 derivatization can be broadly categorized as follows:
-
Modification of the Carboxylic Acid Moiety: Direct transformation of the C-3 carboxylic acid into esters, amides, and other functional groups.
-
Conjugate Addition to α,β-Unsaturated Systems: Introduction of nucleophiles to a 3-dehydropyroglutamate intermediate via Michael addition.
-
Palladium-Catalyzed Cross-Coupling Reactions: Formation of carbon-carbon and carbon-heteroatom bonds at the C-3 position.
-
Direct C-H Functionalization: An emerging and efficient method for the direct introduction of substituents at the C-3 position.
The choice of strategy is dictated by the desired substituent, the required stereochemical outcome, and the overall synthetic scheme.
Protocol I: Derivatization via Modification of the C-3 Carboxylic Acid
The most direct approach to introduce diversity is through the functionalization of the inherent carboxylic acid at the C-3 position. This method is foundational and often serves as the initial step for creating a library of analogs.
A. Esterification of 5-Oxopyrrolidine-3-Carboxylic Acid
Esterification not only modifies the polarity and bioavailability of the parent molecule but also provides a handle for further transformations.
Causality Behind Experimental Choices: The use of a strong acid catalyst like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction towards the product.
Experimental Protocol: Methyl Ester Synthesis
-
Materials:
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 eq)[5]
-
Methanol (as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
-
-
Procedure:
-
Suspend 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.[5]
-
B. Synthesis of Hydrazides and Hydrazones
Hydrazides are versatile intermediates that can be readily converted to a wide array of heterocyclic derivatives, significantly expanding the chemical space.
Causality Behind Experimental Choices: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out at reflux to provide sufficient energy to overcome the activation barrier. The subsequent condensation with aldehydes to form hydrazones is acid-catalyzed, which activates the aldehyde carbonyl for nucleophilic attack by the hydrazide.
Experimental Protocol: Synthesis of Carboxylic Acid Hydrazide and Hydrazones
-
Materials:
-
Procedure for Hydrazide Synthesis:
-
Dissolve the methyl ester in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate it under reduced pressure.
-
The resulting solid hydrazide can often be purified by recrystallization.[5]
-
-
Procedure for Hydrazone Synthesis:
-
Dissolve the synthesized hydrazide in a suitable solvent like 2-propanol.
-
Add the desired aromatic aldehyde (1.5 equivalents).
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the hydrazone product to precipitate.
-
Collect the solid by filtration and wash with a cold solvent to obtain the pure hydrazone.[5]
-
Protocol II: Diastereoselective Michael Addition to 3-Dehydropyroglutamates
Conjugate addition, or Michael addition, is a powerful C-C bond-forming reaction that allows for the introduction of a wide range of nucleophiles at the C-3 position.[8][9] This strategy requires the initial synthesis of an α,β-unsaturated pyroglutamate derivative.
Causality Behind Experimental Choices: The use of a chiral auxiliary, such as a 2-oxazolidone, directs the nucleophilic attack of the Grignard reagent to one face of the double bond, leading to a high degree of diastereoselectivity.[9] The reaction is performed at low temperatures to enhance this selectivity by minimizing competing, non-selective reaction pathways.
Experimental Protocol: Diastereoselective Michael Addition of a Grignard Reagent
-
Materials:
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the α,β-unsaturated pyroglutamate derivative in anhydrous THF.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add the Grignard reagent (2.0 equivalents) dropwise via a syringe.
-
Stir the reaction mixture at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to isolate the 3-substituted pyroglutamate derivative. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.[9]
-
Protocol III: Palladium-Catalyzed C-3 Arylation
Modern synthetic chemistry offers powerful tools for the direct functionalization of C-H bonds. Palladium-catalyzed C-H arylation at the C-3 position of pyroglutamic acid derivatives provides an efficient route to introduce aryl and heteroaryl moieties.[10]
Causality Behind Experimental Choices: The 8-aminoquinoline directing group coordinates to the palladium catalyst, bringing it into close proximity to the C-3 C-H bond. This directed C-H activation leads to the formation of a palladacycle intermediate, which then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active palladium catalyst. The stereospecificity of the reaction is a result of the rigid conformation of the palladacycle intermediate.
Experimental Protocol: Pd-Catalyzed C-H Arylation at C-3
-
Materials:
-
N-(8-quinolyl)-5-oxopyrrolidine-3-carboxamide derivative (1.0 eq)
-
Aryl or heteroaryl iodide (1.5 eq)[10]
-
Pd(OAc)₂ (0.1 eq)
-
Ag₂CO₃ (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Standard glassware for anhydrous and light-sensitive reactions
-
-
Procedure:
-
In an oven-dried Schlenk tube, combine the N-(8-quinolyl)-5-oxopyrrolidine-3-carboxamide derivative, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane via a syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the C-3 arylated product.[10]
-
Data Presentation: Comparative Analysis of C-3 Derivatization Strategies
| Derivatization Strategy | Key Reagents | Typical Yields | Stereoselectivity | Scope of Substituents |
| Esterification | Alcohol, Acid Catalyst | High (>90%) | Not applicable | Alcohols |
| Hydrazone Formation | Hydrazide, Aldehyde | Good to Excellent (70-95%) | Not applicable | Aldehydes |
| Michael Addition | Grignard Reagents | Good (60-90%) | High diastereoselectivity | Alkyl, Aryl groups |
| Pd-Catalyzed Arylation | Aryl Iodides, Pd(OAc)₂ | Good to High (65-90%) | High cis-selectivity | Aryl, Heteroaryl groups |
Visualization of Key Workflows
General Workflow for C-3 Derivatization
Caption: General strategies for C-3 derivatization.
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Future Perspectives
The derivatization of 5-oxopyrrolidine-3-carboxylic acid at the C-3 position is a vibrant and evolving field in medicinal chemistry. The methodologies outlined in this guide, from classical transformations of the carboxylic acid to modern palladium-catalyzed reactions, provide a robust toolkit for the synthesis of diverse libraries of bioactive compounds. The ability to control the stereochemistry at the C-3 position through diastereoselective and enantioselective methods is particularly crucial for the development of potent and selective drug candidates.
Future research will likely focus on the development of even more efficient and sustainable catalytic systems for C-H functionalization, as well as the exploration of novel reaction pathways to access previously unattainable chemical space. The continued application of these synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 89(8), 1801-1825. [Link]
-
PubChem. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Perlmutter, P. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 654–667. [Link]
-
He, J., Li, S., & Chen, G. (2017). Stereospecific Palladium-Catalyzed C–H Arylation of Pyroglutamic Acid Derivatives at the C3 Position Enabled by 8-Aminoquinoline as a Directing Group. Organic Letters, 19(17), 4568–4571. [Link]
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Patel, H., Sharma, A., & Shah, A. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Asian Journal of Pharmaceutical and Clinical Research, 13(5), 143-148. [Link]
-
Grieco, P., et al. (1998). Synthesis and biological evaluation of a novel pyroglutamyl-modified TRH analogue. Bioorganic & Medicinal Chemistry Letters, 8(1), 11-14. [Link]
-
Tan, B., & Candeias, N. R. (2017). C(sp3)-H functionalization of N-protected-dialkylpyrrole derivatives with azodicarboxylates. Organic & Biomolecular Chemistry, 15(3), 555-559. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 27, 2026, from [Link]
-
Zhou, W., et al. (2016). Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. Chinese Journal of Chemistry, 34(1), 117-121. [Link]
-
Al-Mughaid, H., et al. (2020). Effect of glutamic acid elimination/substitution on the biological activities of S3 cationic amphiphilic peptides. Amino Acids, 52, 1039-1051. [Link]
-
Wang, J., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4668-4675. [Link]
-
Liang, M. (2020, August 8). Synthesis Workshop: Diastereoselective Conjugate Additions with Michael Liang (Episode 19). YouTube. [Link]
-
Ball, M. R., & Wang, J. (2024). Copper-Mediated Cross-Coupling Selective for Pyroglutamate Post-Translational Modifications. Journal of the American Chemical Society. [Link]
-
Schilling, S., et al. (2008). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. FEBS Letters, 582(20), 2921-2926. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5562. [Link]
-
Schilling, S., et al. (2008). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. FEBS Letters, 582(20), 2921-2926. [Link]
-
Perlmutter, P. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 654–667. [Link]
-
Mickevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. [Link]
-
Zhang, Q., et al. (2014). Site-Selective C(sp3)–H Functionalization of Di-, Tri-, and Tetrapeptides at the N-Terminus. Journal of the American Chemical Society, 136(46), 16148–16151. [Link]
-
Mickevičienė, R., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4793. [Link]
-
Panday, S. K., Prasad, J., & Dikshit, D. K. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry, 21(1), 46-75. [Link]
-
Conti, P., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(104), 85465-85468. [Link]
-
Wang, J., et al. (2018). Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry, 26(16), 4668-4675. [Link]
-
O'Donnell, M. J., et al. (2001). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O·BF3. The Journal of Organic Chemistry, 66(16), 5407–5416. [Link]
Sources
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [pubmed.ncbi.nlm.nih.gov]
- 8. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Synthesis of Novel Hydrazone Derivatives from Pyrrolidone Carbohydrazide for Drug Discovery
Introduction: The Strategic Fusion of Pyrrolidone and Hydrazone Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. The pyrrolidone (or 2-pyrrolidinone) ring is a notable five-membered lactam that forms the core of nootropic drugs like piracetam and is a versatile synthetic intermediate.[1] Concurrently, the hydrazone moiety (–NH–N=CH–) is recognized as a pharmacophore of significant interest, conferring a wide array of biological activities upon molecules that contain it.[2][3][4][5] These activities span antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] The inherent reactivity of the azomethine group in hydrazones also makes them valuable precursors for the synthesis of various heterocyclic systems.[2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of hydrazone derivatives originating from pyrrolidone carbohydrazide. By covalently linking these two valuable chemical entities, researchers can generate novel compound libraries with significant potential for drug discovery programs. We will delve into the underlying reaction mechanisms, provide step-by-step synthetic procedures, and discuss the characterization and potential applications of these promising molecules.
Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination
The synthesis of hydrazones from carbohydrazides and carbonyl compounds is a classic condensation reaction. The process is typically facilitated by an acid catalyst and proceeds through a nucleophilic addition-elimination pathway.[7]
Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst (e.g., glacial acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack by the Hydrazide The terminal nitrogen atom of the pyrrolidone carbohydrazide, being a potent nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[7]
Step 3: Proton Transfer A proton is transferred from the attacking nitrogen to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.
Step 4: Elimination of Water The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond characteristic of the hydrazone.[7]
Below is a diagram illustrating the general reaction scheme.
Caption: General reaction scheme for the synthesis of pyrrolidone hydrazone derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative library of hydrazone derivatives starting from γ-butyrolactone.
Synthesis of the Precursor: 1-Aminopyrrolidin-2-one (Pyrrolidone Carbohydrazide)
The key intermediate, 1-aminopyrrolidin-2-one, is synthesized via the lactamization of γ-butyrolactone with hydrazine hydrate.[1]
Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine hydrate (80% or higher)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, combine γ-butyrolactone (0.1 mol) and hydrazine hydrate (0.1 mol).
-
Heat the mixture under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess water and unreacted hydrazine hydrate under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-aminopyrrolidin-2-one, can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/ether mixture) to yield a white solid.
General Protocol for the Synthesis of Pyrrolidone Hydrazone Derivatives
This protocol describes the condensation of the synthesized 1-aminopyrrolidin-2-one with various aromatic aldehydes.[2]
Materials:
-
1-Aminopyrrolidin-2-one (from step 3.1)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1-aminopyrrolidin-2-one (10 mmol) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.
-
To this solution, add the desired substituted aromatic aldehyde (10 mmol).
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain it for 3-5 hours. Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).[2]
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 40-50 °C.
The overall experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis of pyrrolidone hydrazone derivatives.
Characterization of Synthesized Hydrazones
Proper characterization is essential to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
FT-IR Spectroscopy:
-
N-H stretching: A peak in the region of 3100-3300 cm⁻¹ corresponds to the N-H bond of the hydrazone moiety.
-
C=O stretching (Amide): A strong absorption band around 1650-1680 cm⁻¹ is indicative of the carbonyl group in the pyrrolidone ring.
-
C=N stretching (Imine): The characteristic peak for the azomethine group appears in the 1600-1650 cm⁻¹ range.[8]
¹H NMR Spectroscopy:
-
-NH proton: A singlet, typically downfield (δ 11.0-12.5 ppm), which is exchangeable with D₂O.[8]
-
-CH=N- proton (Azomethine): A singlet in the δ 8.0-9.0 ppm region.[8]
-
Aromatic protons: Signals in the δ 6.5-8.5 ppm range, with splitting patterns dependent on the substitution of the aromatic ring.
-
Pyrrolidone ring protons: Multiplets in the δ 2.0-3.5 ppm region.
¹³C NMR Spectroscopy:
-
C=O (Amide): A signal around δ 160-175 ppm.
-
-CH=N- (Azomethine): A signal in the δ 140-160 ppm range.[8]
-
Aromatic carbons: Signals between δ 110-150 ppm.
-
Pyrrolidone ring carbons: Signals in the δ 20-50 ppm region.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target hydrazone.
Table 1: Representative Characterization Data for a Hypothetical Pyrrolidone Hydrazone Derivative
| Analytical Technique | Expected Observation |
| FT-IR (cm⁻¹) | ~3250 (N-H str.), ~1670 (C=O str., amide), ~1620 (C=N str.) |
| ¹H NMR (δ, ppm) | ~11.5 (s, 1H, -NH), ~8.2 (s, 1H, -CH=N-), 7.2-7.8 (m, Ar-H), 3.4 (t, 2H, -CH₂-N), 2.5 (t, 2H, -CH₂-C=O), 2.1 (p, 2H, -CH₂-) |
| ¹³C NMR (δ, ppm) | ~170 (C=O), ~145 (-CH=N-), 125-135 (Ar-C), ~45 (-CH₂-N), ~30 (-CH₂-C=O), ~20 (-CH₂-) |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight. |
Applications and Biological Significance
The fusion of the pyrrolidone and hydrazone scaffolds creates molecules with high potential for biological activity. Hydrazide-hydrazone derivatives are known to exhibit a wide spectrum of pharmacological properties, including:
-
Antimicrobial and Antifungal Activity: The azomethine group is crucial for their pharmacological activity, and many hydrazone derivatives have shown potent effects against various bacterial and fungal strains.[2][9]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of hydrazone derivatives against various human cancer cell lines, suggesting their potential as novel antitumor agents.[10][11]
-
Anti-inflammatory and Analgesic Activity: Certain hydrazones have demonstrated significant anti-inflammatory and analgesic properties.[3][6]
-
Antitubercular and Antiviral Activity: The hydrazone linkage is a key feature in several antitubercular and antiviral drugs.[3][4]
The synthesized pyrrolidone hydrazone derivatives serve as an excellent starting point for screening campaigns and further structural optimization to develop new therapeutic agents.
References
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. Available at: [Link]
-
Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Sci. TGU Available at: [Link]
-
A review exploring biological activities of hydrazones. (2013). Journal of Pharmacy Research. Available at: [Link]
-
Facile and straightforward synthesis of Hydrazone derivatives. (2022). ResearchGate. Available at: [Link]
-
A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives. (2007). Molecules. Available at: [Link]
-
Biological activity of some newly synthesized hydrazone derivatives derived from (dicyclopropylmethylene) hydrazone. (2019). ResearchGate. Available at: [Link]
-
BIOLOGICAL ACTIVITIES OF HYDRAZONE DERIVATIVES IN THE NEW MILLENNIUM. SciSpace. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (2016). PubMed. Available at: [Link]
-
Synthesis and Evaluation of Pyridoxal Hydrazone and Acylhydrazone Compounds as Potential Angiogenesis Inhibitors. (2019). PubMed. Available at: [Link]
-
Hydrazones: origin, reactivity and biological activity. (2019). Advances in Bioresearch. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Hydrazones and Their Copper(II) Complexes. (2022). MDPI. Available at: [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2025). Scientific Reports. Available at: [Link]
-
Synthesis and characterization of glucocorticoid functionalized poly(N-vinyl pyrrolidone): a versatile prodrug for neural interface. (2010). PubMed. Available at: [Link]
-
Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). Drug Design, Development and Therapy. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soeagra.com [soeagra.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Pyrrolidine Derivatives
Welcome to the technical support center for the stereoselective synthesis of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges encountered during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and pharmaceuticals, making its stereocontrolled synthesis a critical endeavor in modern organic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and practical, field-proven insights.
Section 1: Troubleshooting Guide: Common Challenges and Solutions
This section addresses common problems encountered during the stereoselective synthesis of pyrrolidines, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Enantioselectivity or Enantiomeric Excess (ee)
Low enantioselectivity is a frequent hurdle in asymmetric catalysis, leading to a mixture of enantiomers that is often difficult and costly to separate.
Potential Causes and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
In-Depth Explanation and Protocols:
-
Catalyst and Ligand Selection: The choice of catalyst and chiral ligand is paramount. For metal-catalyzed reactions, such as the popular [3+2] cycloaddition of azomethine ylides, the electronic and steric properties of the ligand dictate the facial selectivity of the approaching dipolarophile.[3][4] If you observe low ee, a systematic screening of ligands is recommended.
Protocol: Catalyst/Ligand Screening
-
Set up a parallel array of small-scale reactions (e.g., 0.1 mmol).
-
Use a consistent batch of starting materials and solvent for all reactions.
-
In each reaction vial, use a different chiral ligand with the same metal precursor. For example, in a copper-catalyzed reaction, screen various BOX, PyBOX, or phosphine-based ligands.
-
Run the reactions under identical conditions (temperature, concentration, time).
-
Analyze the ee of each reaction product using chiral HPLC or SFC.[5]
-
-
Catalyst Deactivation: Many organometallic catalysts are sensitive to air and moisture.[6] Trace amounts of water can hydrolyze the catalyst, while oxygen can lead to oxidative degradation. This is particularly true for catalysts used in C-H activation or amination reactions.
Expert Insight: Always use freshly purified and dried solvents and reagents. Degas your solvents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Handle catalysts in a glovebox or under a positive pressure of inert gas.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity. This is because the energy difference between the diastereomeric transition states leading to the two enantiomers is often small. Lower temperatures make the reaction more sensitive to this energy difference, favoring the lower energy pathway.
-
Solvent: The solvent can significantly impact stereoselectivity by influencing the conformation of the catalyst-substrate complex and the transition state energies.[7] For instance, in proline-catalyzed aldol reactions, polar aprotic solvents like DMSO or DMF are often preferred, while protic solvents can lead to poor stereocontrol.[7] A solvent screen should include non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, CH2Cl2, MeCN), and sometimes polar protic solvents (e.g., EtOH, IPA), although the latter should be used with caution in moisture-sensitive reactions.
-
Issue 2: Low Diastereoselectivity (dr)
Poor diastereoselectivity results in a mixture of diastereomers, which can be challenging to separate by standard chromatography.
Potential Causes and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereomeric ratio.
In-Depth Explanation and Protocols:
-
Substrate Control: The inherent stereochemistry of the substrate can direct the formation of a new stereocenter.[8] If this control is weak, consider modifying the substrate. For example, introducing a bulky protecting group can shield one face of the molecule, forcing the reagent to attack from the less hindered side. In an iridium-catalyzed reductive generation of azomethine ylides, increasing the steric demand of the substituent on the amide nitrogen improved diastereocontrol.[2]
-
Reagent/Catalyst Control: The choice of reagent or catalyst can override substrate control.[8]
-
Steric Effects: Using a bulkier catalyst or reagent can amplify small steric differences in the substrate, leading to higher diastereoselectivity.
-
Chelation Control: In reactions involving carbonyls or other Lewis basic functional groups, the use of a Lewis acid can create a rigid, chelated transition state that locks the conformation of the substrate and directs the approach of the nucleophile.
-
-
Reaction Conditions and Epimerization:
-
Temperature: As with enantioselectivity, lower temperatures generally favor the kinetic product, leading to higher diastereoselectivity.
-
Solvent and Additives: The choice of solvent can influence the diastereomeric ratio. In some cases, additives can suppress unwanted side reactions or prevent epimerization of the product.
-
Epimerization: The desired diastereomer may be forming initially but then epimerizing under the reaction or workup conditions.[9][10] This is particularly a risk if there is an acidic proton adjacent to a newly formed stereocenter. To test for this, take aliquots from the reaction at different time points and analyze the dr. If the dr decreases over time, epimerization is likely occurring.
Protocol: Preventing Epimerization during Workup
-
Quench the reaction at low temperature.
-
Use a buffered aqueous solution for the workup to avoid extremes of pH.
-
Minimize the time the product is in solution before purification.
-
If purification is done by silica gel chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent on-column epimerization.
-
Table 1: Effect of Reaction Parameters on Stereoselectivity in a Representative [3+2] Cycloaddition
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) | Reference |
| 1 | Ag2CO3 | Toluene | 25 | 85 | >20:1 | 95 | [3][4] |
| 2 | Cu(OTf)2 | Toluene | 25 | 70 | 10:1 | 88 | [3] |
| 3 | Ag2CO3 | THF | 25 | 95 | 5:1 | 92 | [3] |
| 4 | Ag2CO3 | CH2Cl2 | 25 | 80 | 15:1 | 94 | [3] |
| 5 | Ag2CO3 | Toluene | 0 | 82 | >20:1 | 97 | [3] |
This table is a representative example compiled from trends observed in the literature.
Section 2: Frequently Asked Questions (FAQs)
Q1: My proline-catalyzed reaction is giving low yield and poor stereoselectivity. What should I check first?
A1: For proline-catalyzed reactions, solvent choice is critical. Proline has limited solubility in many organic solvents. Ensure you are using a solvent in which proline is sufficiently soluble, such as DMSO or DMF.[7] Water can sometimes be used as a co-solvent to improve solubility and reactivity, but it can also negatively impact stereoselectivity. Also, check the purity of your aldehyde substrate, as acidic impurities can interfere with the catalytic cycle.
Q2: How do I determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my pyrrolidine product?
A2: The most common methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold standard for determining ee. You will need a chiral stationary phase column.[5][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio (dr): For diastereomers, you can often directly integrate the signals of non-equivalent protons in the 1H NMR spectrum.
-
Enantiomeric Excess (ee): To determine ee by NMR, you must first convert the enantiomers into diastereomers by reacting your product with a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent in the NMR tube.[11][12] This will induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration.
-
Q3: I am performing a [3+2] cycloaddition to form a polysubstituted pyrrolidine, but I am getting a mixture of regioisomers. How can I improve regioselectivity?
A3: Regioselectivity in [3+2] cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile.
-
Electronic Effects: The reaction is often controlled by the frontier molecular orbitals (HOMO of the dipole and LUMO of the dipolarophile, or vice versa). Modifying the electron-donating or electron-withdrawing nature of the substituents on both components can favor one regioisomer over the other.
-
Steric Effects: Bulky groups on either the dipole or the dipolarophile can sterically disfavor the formation of one regioisomer.
-
Catalyst Control: The metal catalyst and its ligands can also influence regioselectivity by creating a specific steric environment in the transition state. Screening different metal catalysts (e.g., Ag, Cu, Rh) and ligands is a good strategy.
Q4: My reaction is not going to completion, even after extended reaction times. What could be the issue?
A4: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: As mentioned in the troubleshooting guide, your catalyst may be degrading over time.
-
Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity. Try running the reaction at a lower concentration.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. In this case, you may need to remove a byproduct to drive the reaction forward (e.g., removing water in an imine formation step).
-
Insufficiently Reactive Substrates: The electronic or steric nature of your substrates may make them inherently unreactive under the chosen conditions. You may need to use a more active catalyst, higher temperatures, or modify the substrates to be more reactive (e.g., by installing a more strongly electron-withdrawing group on the dipolarophile).
Section 3: Key Mechanistic Insights
Understanding the underlying mechanisms is crucial for rational troubleshooting.
Mechanism of a Metal-Catalyzed Asymmetric [3+2] Cycloaddition
Caption: Generalized catalytic cycle for a metal-catalyzed [3+2] cycloaddition.
The chiral ligand (L*) coordinates to the metal center, creating a chiral environment. The azomethine ylide and the dipolarophile coordinate to the metal-ligand complex, and the cycloaddition proceeds through one of two competing diastereomeric transition states. The energy difference between these transition states, which is influenced by steric and electronic interactions with the chiral ligand, determines the enantiomeric excess of the final pyrrolidine product.
References
-
Blanco-López, E., Foubelo, F., de Gracia Retamosa, M., & Sansano, J. M. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Vitale, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Shaw, J. T., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. [Link]
-
Kumar, A., & Suryanarayana, I. (2025). NMR determination of enantiomeric excess. ResearchGate. [Link]
-
Gotor-Fernández, V., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
-
Pellissier, H. (2011). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules. [Link]
-
Clayden, J., & West, C. (2015). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. [Link]
-
Maddigan-Wyatt, J. T., et al. (2022). Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade. Organic Letters. [Link]
-
Chen, J., et al. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis. [Link]
-
Zhang, X., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. ResearchGate. [Link]
-
García-Roca, A., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
-
Beaud, R., & Drouin, M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. [Link]
-
Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]
-
de la Torre, M. G., et al. (2023). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Catalysis. [Link]
-
Ismail, I. N., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Zhang, Z., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Lee, C. C., & Thomson, R. J. (2018). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Beilstein Journal of Organic Chemistry. [Link]
-
ChemistryViews. (2023). Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Vitale, C., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Zhang, Z., et al. (2020). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Scilit. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. [Link]
-
ResearchGate. (2025). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Beaud, R., & Drouin, M. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ResearchGate. [Link]
-
Wang, Y., et al. (2014). The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications. [Link]
-
Chen, J., et al. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. Sci-Hub. [Link]
-
Zhang, X., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. [Link]
-
Thomson, R. J., et al. (2015). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. Organic Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A-Comparative-Guide-to-the-Biological-Activity-of-N-1-Substituted-5-Oxopyrrolidine-3-Carboxylic-Acids
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug candidates, earning them the designation of "privileged scaffolds." 5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, is a quintessential example of such a scaffold.[1] Its rigid, chiral structure, derived from the natural amino acid glutamic acid, provides a robust platform for the synthesis of diverse and biologically active molecules.[1] The true power of this scaffold, however, lies in its amenability to chemical modification. The lactam nitrogen (N-1), the carboxylic acid at C-3, and the two carbonyl groups offer multiple points for derivatization, allowing chemists to fine-tune the molecule's properties to engage with specific biological targets.[1]
This guide focuses on a critical aspect of this scaffold's versatility: the profound impact of substituents at the N-1 position on biological activity. By systematically exploring how different N-1 substituents alter the molecule's function, we can uncover valuable structure-activity relationships (SAR) that guide the rational design of new therapeutic agents. We will delve into the antimicrobial and anticancer activities of these derivatives, presenting comparative data and the detailed experimental protocols necessary to validate these findings.
The Significance of the N-1 Position in Modulating Bioactivity
The N-1 position of the 5-oxopyrrolidine ring is a key strategic point for chemical modification. The substituent attached to this nitrogen atom can dramatically influence the molecule's overall physicochemical properties, including its size, shape, lipophilicity, and hydrogen bonding capacity. These changes, in turn, dictate how the molecule interacts with its biological target. For instance, introducing a bulky aromatic ring can facilitate π-π stacking interactions with a receptor's active site, while a more flexible alkyl chain might allow the molecule to adopt a more favorable conformation for binding. The nature of the N-1 substituent is a crucial determinant of the compound's potency and selectivity.[2]
Caption: Core structure of 5-oxopyrrolidine-3-carboxylic acid.
Comparative Analysis of Biological Activity
The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is evident in the broad range of biological activities exhibited by its N-1 substituted derivatives, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antihypoxic effects.[2][3][4]
Antimicrobial Activity
The search for novel antimicrobial agents is a pressing global health challenge. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of compounds in this area.[5] Studies have shown that the introduction of specific N-1 substituents can confer potent activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[6]
A key strategy in enhancing antimicrobial potency involves the introduction of aromatic and heterocyclic moieties at the N-1 position. For example, derivatives bearing a 1-(2-hydroxy-5-methylphenyl) substituent have been shown to be effective against Gram-positive bacteria like Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus, as well as the Gram-negative bacterium Escherichia coli.[5] Further modification of the C-3 carboxylic acid into hydrazones containing 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragments can significantly boost this activity, in some cases surpassing that of the control antibiotic cefuroxime.[5]
| N-1 Substituent | C-3 Derivatization | Target Organism | Activity (MIC, µg/mL) | Reference |
| 2-Hydroxyphenyl | Hydrazone (5-nitrothien-2-yl) | S. aureus TCH 1516 | 16 | [7] |
| 3,5-Dichloro-2-hydroxyphenyl | Hydrazone (5-nitrothien-2-yl) | C. auris B11220 | 16 | [7] |
| 4-Acetamidophenyl | Hydrazone (5-nitrothien-2-yl) | S. aureus ATCC 29213 | >128 | [6] |
| 4-Aminophenyl | Hydrazone (5-nitrothien-2-yl) | S. aureus 4250 | 16 | [6] |
This table presents a selection of data for comparative purposes.
The data suggests that a free amino group on an N-1 phenyl substituent may be beneficial for antimicrobial activity against certain strains, as seen in the comparison between the 4-acetamidophenyl and 4-aminophenyl derivatives.[6]
Anticancer Activity
The 5-oxopyrrolidine scaffold has also been extensively explored for its potential in developing novel anticancer agents.[8][9] The cytotoxic activity of these compounds is highly dependent on the nature of the N-1 substituent.
Studies on human lung adenocarcinoma (A549) cells have revealed that derivatives with a free amino group on the N-1 phenyl ring exhibit more promising anticancer activity.[8] For instance, converting a 1-(4-acetamidophenyl) group to a 1-(4-aminophenyl) group, and subsequently forming hydrazone derivatives at the C-3 position, can lead to compounds with potent cytotoxic effects.[6] Specifically, derivatives bearing heterocyclic fragments like 5-nitrothiophene at the C-3 position have shown significant anticancer activity.[6]
| N-1 Substituent | C-3 Derivatization | Cell Line | Activity (IC50, µM) | Reference |
| 4-Aminophenyl | Hydrazone (5-nitrothien-2-yl) | A549 | 1.83 | [6] |
| 4-Aminophenyl | Hydrazone (pyridin-4-yl) | A549 | 2.12 | [6] |
| 3,5-Dichloro-2-hydroxyphenyl | 5-Fluorobenzimidazole | A549 | Not specified | [7] |
This table presents a selection of data for comparative purposes.
Interestingly, the introduction of a 3,5-dichloro-2-hydroxyphenyl substituent at the N-1 position, combined with a 5-fluorobenzimidazole moiety at C-3, has also been shown to result in high anticancer activity against A549 cells.[7] This highlights the complex interplay between the substituents at both the N-1 and C-3 positions in determining the overall biological effect.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends:
-
Importance of Aromatic/Heterocyclic N-1 Substituents: Both antimicrobial and anticancer activities are generally enhanced by the presence of aromatic or heterocyclic rings at the N-1 position.[3]
-
Role of a Free Amino Group: For N-1 phenyl derivatives, a free amino group appears to be crucial for potent anticancer activity against A549 cells.[8]
-
Synergy with C-3 Modifications: The biological activity is not solely determined by the N-1 substituent but is a result of the combined effect of modifications at both the N-1 and C-3 positions. Hydrazone and azole derivatives at C-3 are particularly effective in conferring potent bioactivity.[6][7]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols are essential.
General Synthesis of N-1 Substituted 5-Oxopyrrolidine-3-Carboxylic Acids
A common and straightforward method for synthesizing the core scaffold involves the reaction of a primary amine with itaconic acid.[2][8]
Step-by-Step Protocol:
-
A mixture of the desired primary amine (e.g., N-(4-aminophenyl)acetamide, 0.5 mol) and itaconic acid (0.75 mol) in a suitable solvent like water (100 mL) is prepared.[8]
-
The reaction mixture is heated at reflux for 12 hours.[8]
-
After cooling, the product is isolated, for example, by adding hydrochloric acid and filtering the resulting solid.[8]
-
The crude product is then purified, often by recrystallization or by dissolving in an aqueous sodium carbonate solution, filtering, and re-precipitating with acid.[8]
Caption: General workflow for synthesis and derivatization.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Protocol:
-
Cell Seeding: A549 human lung cancer cells are seeded into 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion and Future Directions
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. By strategically modifying the N-1 position, researchers can generate derivatives with potent and selective antimicrobial and anticancer activities. The structure-activity relationships discussed in this guide, particularly the importance of aromatic/heterocyclic substituents and the synergistic effects with C-3 modifications, provide a rational basis for the design of future drug candidates.
Future research should focus on expanding the diversity of N-1 substituents, exploring a wider range of heterocyclic and polycyclic aromatic systems. Additionally, a deeper investigation into the mechanisms of action of the most potent compounds will be crucial for their further development. The combination of rational design, combinatorial synthesis, and robust biological evaluation will undoubtedly lead to the discovery of novel 5-oxopyrrolidine-based drugs with improved efficacy and safety profiles.
References
- Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
-
Frontiers Media S.A. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities.
-
Royal Society of Chemistry. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Pharmaceutical Chemistry Journal. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids.
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2021). Pyroglutamic acid as a natural platform towards new antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Mimics of Pramanicin from Pyroglutamic Acid and Their Antibacterial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Retrieved from [Link]
-
bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues from natural product lead. Retrieved from [Link]
-
UK Health Security Agency. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. ACS Infectious Diseases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of pyroglutamate natural product analogs from α- aminoacids and their anti-cancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Oncology: A Comparative Analysis Against Established Anticancer Agents
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of cancer therapy is one of continuous evolution, driven by an urgent need for more effective and less toxic treatments. While significant strides have been made with conventional chemotherapeutics and targeted therapies, the challenges of drug resistance and off-target effects persist. This necessitates a rigorous search for novel chemical scaffolds that can exploit unique vulnerabilities in cancer cells. One such scaffold of growing interest is the 1-aryl-5-oxopyrrolidine-3-carboxylic acid core. Although direct anticancer data for the specific molecule 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not yet prominent in published literature, a growing body of evidence on its structural analogues suggests that this chemical family represents a promising frontier in anticancer drug discovery.
This guide provides a comparative analysis of the emerging 1-aryl-5-oxopyrrolidine-3-carboxylic acid class against three pillars of established anticancer therapy: the DNA-damaging agent Cisplatin , the antimetabolite 5-Fluorouracil (5-FU) , and the targeted tyrosine kinase inhibitor Imatinib . We will delve into their mechanisms of action, present the preclinical evidence for the novel scaffold, and provide detailed experimental workflows for researchers aiming to investigate this promising class of compounds.
The 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: Preclinical Evidence
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile structure that allows for a wide range of chemical modifications. Recent studies on derivatives of this core structure have demonstrated notable in vitro anticancer activity. For instance, a 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl substituent at the 1-position of the pyrrolidine ring showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model.[1] Another study highlighted that derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, particularly those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings, exhibited enhanced anticancer activity against human A549 lung epithelial cells, with viability inhibition significantly greater than the established chemotherapeutic, cytarabine.[2] Furthermore, research on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives indicated that compounds with a free amino group demonstrated the most promising anticancer activity in the A549 cell line, suggesting the importance of this functional group for cytotoxicity.[3]
While the precise mechanism of action for this class of compounds is still under investigation, the structural diversity and observed cytotoxic effects suggest potential for novel target engagement or mechanisms of inducing cell death. The existing data, summarized below, provides a compelling rationale for further investigation into this scaffold.
| Derivative Class | Cell Line | Key Findings | Reference |
| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | A549 (Lung Cancer) | 5-fluorobenzimidazole derivative showed the highest anticancer activity. | [1] |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung Cancer) | Azole derivatives showed significantly higher activity than cytarabine. | [2] |
| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | A549 (Lung Cancer) | Derivatives with a free amino group showed the most promising activity. | [3] |
Comparative Analysis of Mechanisms of Action
A key differentiator for any new anticancer agent is its mechanism of action. Below, we compare the established mechanisms of Cisplatin, 5-Fluorouracil, and Imatinib with the potential, yet to be fully elucidated, mechanisms of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold.
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects by forming covalent bonds with DNA.[4][5] Once inside the cell, where the chloride concentration is low, the chloride ligands on cisplatin are replaced by water molecules in a process called aquation.[5] This activated form of cisplatin then binds to the N7 reactive center on purine bases, primarily guanine, leading to the formation of DNA adducts.[4] The most significant of these are 1,2-intrastrand cross-links, which bend the DNA and inhibit replication and transcription.[4] This DNA damage, if not repaired, triggers a cascade of events leading to apoptosis (programmed cell death).[6][7]
5-Fluorouracil (5-FU): The Antimetabolite
5-Fluorouracil is a prodrug that is converted intracellularly into several active metabolites.[8][9] Its primary anticancer effects are mediated through two main pathways:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and a reduced folate cofactor, inhibiting the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[9][10] This leads to a "thymineless death" in rapidly dividing cells.
-
Incorporation into RNA and DNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[10][11] Another metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage.[10]
Imatinib: The Targeted Tyrosine Kinase Inhibitor
Imatinib represents the era of targeted therapy, specifically designed to inhibit the activity of certain tyrosine kinases.[12][13] Its primary target is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[14] Imatinib binds to the ATP-binding site of the BCR-ABL kinase, locking it in an inactive conformation and preventing the phosphorylation of its downstream substrates.[12][15] This blocks the pro-proliferative and anti-apoptotic signaling pathways driven by BCR-ABL, leading to cell cycle arrest and apoptosis in cancer cells dependent on this kinase.[12][13] Imatinib also inhibits other tyrosine kinases, such as c-KIT and PDGFR, making it effective in certain gastrointestinal stromal tumors (GISTs).[14][15]
Experimental Protocols for Evaluation
For a novel compound series like the 1-aryl-5-oxopyrrolidine-3-carboxylic acids to progress, a systematic evaluation of its anticancer properties is essential. Below are standard, robust protocols that form the foundation of preclinical anticancer drug discovery.
In Vitro Cytotoxicity Screening: The MTT Assay
The first step in evaluating a new compound is to determine its ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[16][17][18] It measures the metabolic activity of cells, which in most cases correlates with cell viability.[18]
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be solubilized and quantified by spectrophotometry.[18] A decrease in the amount of formazan produced indicates a reduction in cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
Once a compound shows cytotoxic activity, it is crucial to determine if it is inducing apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[19][20]
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC).[21] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Culture and treat cells with the test compound at a concentration around its IC₅₀ for a predetermined time (e.g., 24 hours). Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
-
In Vivo Efficacy: Xenograft Tumor Models
Promising in vitro results must be validated in an in vivo setting. Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX) models are the gold standard for preclinical evaluation of anticancer agents.[22] In these models, human cancer cells or tumor fragments are implanted into immunocompromised mice.[23][24]
Step-by-Step Protocol:
-
Cell Preparation and Implantation: Harvest human cancer cells (e.g., A549) and resuspend them in a suitable medium, often mixed with Matrigel to support tumor growth.[24] Inject a specific number of cells (e.g., 1-5 million) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly (e.g., 2-3 times per week) using digital calipers.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume throughout the study. Monitor the body weight and general health of the mice as indicators of toxicity.
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a nascent but intriguing area for anticancer drug discovery. While direct data on 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is sparse, the demonstrated in vitro efficacy of its analogues against lung cancer cell lines provides a strong impetus for further research. A direct comparison to established agents like Cisplatin, 5-Fluorouracil, and Imatinib highlights the vast landscape of cancer therapy and the high bar for new entrants. The journey from a promising scaffold to a clinical candidate is long and requires a systematic and rigorous evaluation, following the experimental workflows outlined in this guide. Future research should focus on synthesizing a broader library of derivatives of this scaffold, elucidating their specific molecular targets and mechanisms of action, and advancing the most potent compounds through in vivo efficacy and safety studies. The potential for a novel mechanism of action that could overcome existing resistance pathways makes this chemical family a worthy subject of continued investigation in the fight against cancer.
References
-
- National Center for Biotechnology Information
-
- National Center for Biotechnology Information
-
- PubMed
-
- National Center for Biotechnology Information
-
- ResearchGate
-
- National Center for Biotechnology Information
-
- Bio-protocol
-
- ResearchGate
-
- PubMed
-
- Wikipedia
-
- ResearchGate
-
- Nature
-
- Dr.Oracle
-
- International Journal of Pharmaceutical Research and Applications (IJPRA)
-
- Protocol Online
-
- MDPI
-
- Abcam
-
- Wikipedia
-
- MDPI
-
- National Center for Biotechnology Information
-
- PubMed
-
- Chemistry LibreTexts
-
- Wikipedia
-
- Immunostep Biotech
-
- Journal of Applied Pharmaceutical Science
-
- The Jackson Laboratory
-
- National Center for Biotechnology Information
-
- RSC Publishing
-
- Semantic Scholar
-
- PubMed
-
- PubMed Central
-
- YouTube
-
- Frontiers
-
- YouTube
-
- Stanford Medicine
Sources
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. Fluorouracil - Wikipedia [en.wikipedia.org]
- 10. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 12. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imatinib - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. ijprajournal.com [ijprajournal.com]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Antimicrobial efficacy compared to standard antibiotics like Cefuroxime
A Senior Application Scientist's Guide to Comparing Antimicrobial Efficacy with the Benchmark Antibiotic Cefuroxime
In the landscape of antimicrobial drug development, the rigorous evaluation of a novel compound's efficacy against established standards is a cornerstone of preclinical research. This guide provides an in-depth framework for comparing the antimicrobial performance of investigational compounds against Cefuroxime, a widely used second-generation cephalosporin. By adhering to standardized methodologies and understanding the scientific rationale behind each step, researchers can generate robust, reproducible, and meaningful data to inform the progression of new therapeutic agents.
Understanding the Benchmark: Cefuroxime
Cefuroxime serves as an excellent benchmark due to its well-characterized profile and broad clinical use.[1] Approved by the U.S. Food and Drug Administration (FDA) in 1987, it is a β-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1]
Mechanism of Action
Like other β-lactam antibiotics, Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3][4] This inhibition disrupts cell wall integrity, leading to cell lysis and death.[2][4]
Spectrum of Activity
Cefuroxime is effective against a range of common pathogens:
-
Gram-positive aerobes: Including Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[1]
-
Gram-negative aerobes: Including Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, and Neisseria gonorrhoeae.[1][5][6]
However, it is notably not effective against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, most strains of Enterococcus, and Bacteroides fragilis.[1][5]
Mechanisms of Resistance
Bacterial resistance to Cefuroxime primarily occurs through three mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Cefuroxime is more stable against some β-lactamases compared to first-generation cephalosporins.[3][4][6]
-
Target Site Modification: Alterations in the structure of PBPs reduce the binding affinity of Cefuroxime, rendering it less effective. This is the mechanism behind MRSA resistance.[1]
-
Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria can restrict the antibiotic's access to its PBP targets.[1]
Quantitative Efficacy Assessment: The Minimum Inhibitory Concentration (MIC)
The first step in comparing a novel compound to Cefuroxime is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This quantitative measure provides a direct comparison of potency.
Data should be generated against a panel of clinically relevant organisms, including both susceptible and resistant strains, and presented clearly for comparison.
Table 1: Illustrative MIC (µg/mL) Comparison of Cefuroxime and a Novel Compound (NC-123)
| Bacterial Strain | Type | Cefuroxime MIC (µg/mL) | Novel Compound (NC-123) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.5 | 0.25 |
| Escherichia coli ATCC 25922 | Gram-negative | 4 | 2 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 2 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 (Resistant) | 8 |
| MRSA ATCC 43300 | Gram-positive (Resistant) | >64 (Resistant) | 4 |
Experimental Protocols for Antimicrobial Susceptibility Testing
Adherence to standardized protocols is paramount for ensuring the validity and reproducibility of results. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[4][7][8][9]
Broth Microdilution Method for MIC Determination (CLSI M07)
This method is considered the gold standard for quantitative susceptibility testing.[4][9] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid broth medium.
-
Preparation of Antimicrobial Agents:
-
Prepare a stock solution of each antimicrobial agent (Cefuroxime and the test compound) in a suitable solvent.
-
Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate to achieve a range of final concentrations.
-
Scientist's Note: The use of CAMHB is critical as divalent cations (Ca²⁺ and Mg²⁺) significantly influence the activity of many antibiotics against certain bacteria, particularly P. aeruginosa. Standardization of these ion concentrations is essential for inter-laboratory reproducibility.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Scientist's Note: The inoculum density is a critical variable. An inoculum that is too low may lead to falsely low MICs, while an overly dense inoculum can result in falsely high MICs due to the overwhelming number of bacterial cells.
-
-
Incubation:
-
Inoculate the microtiter plates. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Scientist's Note: Consistent incubation time and temperature are vital. Shorter incubation may not allow for sufficient bacterial growth, while longer periods can lead to antibiotic degradation or the emergence of resistant subpopulations.
-
-
Result Interpretation:
Time-Kill Kinetic Assay
While the MIC provides information on the concentration required to inhibit growth, a time-kill assay reveals the rate at which an antimicrobial agent kills a bacterium. This is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[10]
-
Preparation:
-
Prepare a standardized bacterial inoculum (as in the MIC protocol) in a larger volume of broth (e.g., 50 mL flasks).
-
Add the antimicrobial agents (Cefuroxime and the test compound) at concentrations relevant to their MICs (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug growth control.
-
Scientist's Note: Testing at multiples of the MIC is essential to understand the concentration-dependent effects of the compound. A drug may be bacteriostatic at its MIC but bactericidal at higher concentrations.
-
-
Sampling and Plating:
-
Incubate the flasks at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[11]
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a small volume (e.g., 10-100 µL) of each dilution onto nutrient agar plates.
-
-
Incubation and Analysis:
-
Incubate the agar plates overnight at 35°C.
-
Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antimicrobial concentration.
-
Scientist's Note: A bactericidal effect is generally defined as a ≥3-log₁₀ (or 99.9%) reduction in the CFU/mL from the initial inoculum count within a 24-hour period.[11] A bacteriostatic effect is characterized by a minimal change in CFU/mL from the initial count.
-
Sources
- 1. M02QG | Disk Diffusion Reading Guide [clsi.org]
- 2. m.youtube.com [m.youtube.com]
- 3. asm.org [asm.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. nih.org.pk [nih.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of Substituted Pyrrolidines: A Cross-Validation of Key Methodologies
The substituted pyrrolidine motif is a cornerstone of modern medicinal chemistry and drug development, appearing in a vast array of FDA-approved drugs and biologically active natural products. Its prevalence underscores the continuous demand for efficient, stereoselective, and versatile synthetic methods to access this privileged scaffold. This guide provides a comprehensive cross-validation of four prominent strategies for the synthesis of substituted pyrrolidines: 1,3-Dipolar Cycloaddition of Azomethine Ylides, Transition-Metal Catalyzed Intramolecular Hydroamination, Organocatalytic Asymmetric Michael Addition, and Copper-Catalyzed Intramolecular C-H Amination. Each methodology is evaluated based on its mechanistic underpinnings, substrate scope, stereochemical control, and practical applicability, supported by detailed experimental protocols and comparative data.
[3+2] Cycloaddition of Azomethine Ylides: A Powerful Tool for Stereocenter Construction
The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles stands as one of the most powerful and atom-economical methods for the construction of the pyrrolidine ring.[1][2][3] This approach allows for the simultaneous formation of multiple C-C bonds and up to four stereocenters in a single step, offering a high degree of stereochemical control.[4]
Mechanistic Rationale: The Key Role of the Metal Catalyst
In a common and effective variant of this reaction, a metal catalyst, often a silver(I) or copper(I) salt, coordinates to an α-iminoester. This coordination significantly increases the acidity of the α-proton, facilitating its removal by a mild base to generate a metal-associated azomethine ylide.[3] The chiral ligands attached to the metal center create a chiral environment that dictates the facial selectivity of the subsequent cycloaddition with an electron-deficient alkene, leading to high enantioselectivity in the final pyrrolidine product.[4] The reaction typically proceeds through a concerted, asynchronous transition state.
Caption: Mechanism of Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition.
Representative Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
The following protocol is a representative example of a silver-catalyzed asymmetric 1,3-dipolar cycloaddition for the synthesis of a substituted pyrrolidine.
Materials:
-
Silver acetate (AgOAc)
-
Chiral ligand (e.g., (S)-DTBM-Segphos)
-
α-Iminoester (e.g., derived from glycine methyl ester and an aldehyde)
-
Dipolarophile (e.g., an α,β-unsaturated ester)
-
Base (e.g., triethylamine, Et3N)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve silver acetate (0.01 mmol, 5 mol%) and the chiral ligand (0.011 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the α-iminoester (0.2 mmol, 1.0 equiv.) to the reaction mixture.
-
Add the dipolarophile (0.24 mmol, 1.2 equiv.) followed by the base (0.02 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted pyrrolidine.
Transition-Metal Catalyzed Intramolecular Hydroamination: Atom-Economical C-N Bond Formation
Transition-metal catalyzed intramolecular hydroamination of unactivated alkenes is a highly atom-economical method for the synthesis of pyrrolidines, as it involves the direct addition of an N-H bond across a C=C double bond.[5] Rhodium-based catalysts have emerged as particularly effective for this transformation, demonstrating broad substrate scope and functional group tolerance.[6]
Mechanistic Insights: The Rhodium Catalytic Cycle
The catalytic cycle is believed to commence with the coordination of the aminoalkene to the rhodium(I) catalyst. Oxidative addition of the N-H bond to the rhodium center forms a rhodium(III) hydride intermediate. Subsequent migratory insertion of the alkene into the Rh-N bond generates a five-membered metallacycle. The cycle is completed by reductive elimination of the C-H bond, which regenerates the rhodium(I) catalyst and releases the pyrrolidine product.[5]
Sources
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative analysis of pyrrolidine synthesis via [3+2] cycloaddition
[1][2][3][4][5]
Executive Summary
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, present in numerous blockbuster drugs (e.g., Atorvastatin, Lisinopril) and organocatalysts. The asymmetric [3+2] cycloaddition (1,3-dipolar cycloaddition) of azomethine ylides with electron-deficient alkenes represents the most convergent strategy to access highly substituted pyrrolidines with control over up to four contiguous stereocenters.
This guide compares the two dominant catalytic paradigms: Transition Metal-Catalyzed (Ag/Cu) and Organocatalytic (H-Bonding/Ion-Pairing) systems. While metal complexes historically offer broad substrate scope and high endo-selectivity via chelation control, modern organocatalytic methods provide a "green," metal-free alternative with unique selectivities driven by non-covalent interactions.
Mechanistic Pathways & Visualization
Understanding the distinct activation modes is critical for catalyst selection.
Metal-Catalyzed Pathway (Chelation Control)
In this system, the metal center (M) acts as a Lewis acid, coordinating to the imino ester to facilitate deprotonation (lowering the pKa of the
Organocatalytic Pathway (Dual Activation)
Bifunctional organocatalysts (e.g., thioureas, squaramides) simultaneously activate the dipolarophile (via H-bonding, lowering LUMO) and the ylide (via Brønsted base/H-bonding), creating a highly organized, chiral transition state without metal coordination.
Caption: Comparative mechanistic flow showing the rigid metallo-dipole formation (top) versus the soft, non-covalent organocatalytic activation (bottom).
Comparative Performance Analysis
The following data aggregates typical performance metrics from seminal literature (e.g., Schreiber, Grigg, Vicario, Dixon).
| Feature | Metal-Catalyzed (Ag/Cu) | Organocatalytic (Thiourea/Squaramide) |
| Primary Mechanism | Lewis Acid activation / Chelation | H-Bonding / Ion-pairing / Brønsted Base |
| Ylide Precursor | ||
| Dipolarophile Scope | Broad (Acrylates, Maleimides, Nitroalkenes) | Specific (Maleimides, Nitroalkenes preferred) |
| Diastereoselectivity (dr) | Excellent (>20:1), typically endo | Good to Excellent (tunable endo/exo) |
| Enantioselectivity (ee) | High (90-99%) | High (85-98%) |
| Reaction Time | Fast (1 - 12 h) | Slower (12 - 48 h) |
| Scalability | Moderate (Metal cost, removal required) | High (No heavy metals, robust catalysts) |
| Moisture Sensitivity | High (Requires dry solvents/inert atm) | Low (Often compatible with ambient conditions) |
| Cost | High (Ligand + Metal salt) | Moderate (Catalyst synthesis required) |
Key Insight: Causality in Selection
-
Choose Metal Catalysis when targeting simple acrylates or unactivated dipolarophiles . The strong Lewis acidity is required to sufficiently lower the LUMO of the dipolarophile or raise the HOMO of the dipole for reaction.
-
Choose Organocatalysis for highly activated substrates (e.g., maleimides, nitroalkenes) or when trace metal contamination is a critical concern (e.g., late-stage pharma intermediates).
Experimental Protocols
Protocol A: Silver(I)-Catalyzed Synthesis (The "Standard" Method)
Target: Synthesis of endo-pyrrolidines from imino esters and acrylates. Reference Basis: Adapted from Grigg et al. and Schreiber et al. [1, 2][1]
Reagents:
-
AgOAc (Silver Acetate): 3-5 mol%
-
Chiral Ligand (e.g., Phosphoramidite or Ferrocenyl ligand): 3-6 mol%
- -Imino Ester: 1.0 equiv (e.g., Methyl benzylideneaminoacetate)
-
Acrylate (Dipolarophile): 1.2 equiv
-
Base: Et
N or DIPEA (10 mol%) -
Solvent: DCM or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under N
, dissolve AgOAc (0.03 mmol) and the Chiral Ligand (0.033 mmol) in anhydrous DCM (2 mL). Stir at RT for 30 min to form the active complex. -
Substrate Addition: Add the
-imino ester (1.0 mmol) and the base (0.1 mmol). Stir for 10 min. The solution often changes color, indicating ylide coordination. -
Cycloaddition: Cool the mixture to -20 °C (or desired temp). Add the acrylate (1.2 mmol) dropwise.
-
Monitoring: Stir until TLC indicates consumption of the imino ester (typically 4-12 h).
-
Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Self-Validation Check:
-
Visual Cue: A precipitate (Ag salts) upon filtration confirms metal removal.
-
NMR Check: Look for the characteristic pyrrolidine ring protons (typically 3.5–5.0 ppm). The coupling constants (
) will distinguish endo (typically larger ) from exo.
Protocol B: Organocatalytic Synthesis (Bifunctional Activation)
Target: Synthesis of pyrrolidines using a chiral thiourea catalyst. Reference Basis: Adapted from Takemoto et al. and Dixon et al. [3, 4]
Reagents:
-
Bifunctional Thiourea Catalyst: 10 mol%
- -Imino Ester: 1.0 equiv
-
Maleimide or Nitroalkene: 1.1 equiv
-
Solvent: Toluene or DCM (Ambient moisture often tolerated)
Step-by-Step Methodology:
-
Mix: In a standard vial, dissolve the thiourea catalyst (0.05 mmol) and the dipolarophile (e.g., N-phenylmaleimide, 0.55 mmol) in Toluene (2 mL).
-
Addition: Add the
-imino ester (0.5 mmol) in one portion. -
Reaction: Stir at Room Temperature. No external base is usually required if the catalyst has a basic moiety (e.g., tertiary amine); otherwise, add 10 mol% DIPEA.
-
Monitoring: Reaction times are longer (12-24 h). Monitor by TLC.
-
Workup: Direct concentration or simple filtration.
-
Purification: Flash column chromatography.
Self-Validation Check:
-
Solubility: If the reaction turns cloudy, the product may be precipitating (common with maleimide adducts), facilitating isolation by filtration.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Metal) | Catalyst poisoning or moisture | Ensure anhydrous conditions; increase ligand:metal ratio to 1.1:1 to prevent Ag aggregation. |
| Low ee (Organo) | Background reaction (uncatalyzed) | Lower temperature (-20°C); ensure slow addition of the "limiting" reagent. |
| Exo/Endo Erosion | Thermodynamic equilibration | Stop reaction immediately upon completion; avoid prolonged exposure to base during workup. |
| Stuck Conversion | Product inhibition | The product might bind to the catalyst (especially in Metal systems). Add a competing ligand or use a more coordinating solvent (THF) at the end. |
References
-
Grigg, R. , et al. "X=Y-ZH Systems as Potential 1,3-Dipoles." Tetrahedron, 1988.
-
Gothelf, K. V., & Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions."[2] Chemical Reviews, 1998.[2]
-
Vaska's Complex / Ir-Catalyzed: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation.[3][4] ACS Catalysis, 2021. [5]
-
Organocatalytic Review: Recent Advances in Organocatalytic Asymmetric Synthesis of Polysubstituted Pyrrolidines. Tetrahedron Letters, 2014.[6] [6]
-
Silver Catalysis: Silver-Catalyzed [3+2] Cycloaddition of Azomethine Ylides.[7] J. Am. Chem. Soc., 2002.[1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. iris.unife.it [iris.unife.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Silver‐Catalyzed [3+2] Cycloaddition of Azomethine Ylides with Isocyanides for Imidazole Synthesis / Advanced Synthesis & Catalysis, 2017 [sci-hub.box]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
[1]
Executive Safety Summary
Compound Identity: 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) Core Directive: Treat as a high-potency intermediate.[1] The combination of a carboxylic acid moiety (acidic/corrosive potential) and a lipophilic methoxyphenyl ring (enhanced dermal absorption) necessitates strict barrier protection.[1]
Immediate Action Required:
-
Engineering Control: All open handling must occur inside a certified chemical fume hood.
-
Minimum PPE: Nitrile gloves (0.11 mm), Chemical Splash Goggles, Lab Coat.
-
Spill Response: Dry sweep (avoid dust)
Neutralize Organic Waste.
Risk Assessment & Hazard Identification (Structure-Activity Relationship)
As a specific Safety Data Sheet (SDS) for this exact isomer may be rare in public databases, we apply Structure-Activity Relationship (SAR) logic to validate safety protocols. This molecule contains three distinct functional units that dictate its hazard profile:
| Functional Group | Associated Hazard | Mechanism of Action |
| Carboxylic Acid (-COOH) | Skin/Eye Irritation (H315/H319) | Proton donation lowers local pH upon contact with mucous membranes, causing protein denaturation and irritation.[1] |
| Lactam (5-oxopyrrolidine) | Metabolic Stability | The cyclic amide is generally stable but can act as a hapten, potentially causing sensitization (H317) in susceptible individuals.[1] |
| 3-Methoxyphenyl Ring | Dermal Absorption | The lipophilic aromatic ring facilitates transit through the stratum corneum, increasing systemic bioavailability if spilled on skin.[1] |
GHS Classification (Derived from Analogs):
Tiered PPE Strategy
Protection must scale with the quantity handled. Below is the decision matrix for selecting appropriate equipment.
PPE Selection Flowchart
Figure 1: Decision logic for PPE selection based on operational scale.[1] Note the escalation to double-gloving and goggles at preparative scales.
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Material: Nitrile RubberThickness: | Nitrile provides excellent resistance to organic acids.[1] Latex is not recommended due to poor resistance to organic solvents often used in conjunction (e.g., DCM, DMF).[1] |
| Eye Protection | Type: Chemical Splash Goggles (ANSI Z87.1+) | Powder handling creates airborne fines. Safety glasses allow dust to bypass side shields; goggles provide a hermetic seal against acidic dust. |
| Body Protection | Type: Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Long sleeves are critical. The methoxyphenyl group increases lipophilicity; exposed wrists are a primary permeation vector. |
| Respiratory | Type: Local Exhaust Ventilation (LEV) | Primary Control: The fume hood is the respirator. If weighing outside a hood (discouraged), an N95 mask is the minimum requirement. |
Operational Protocols
A. Weighing & Transfer (Static Control)
Dry organic powders often carry static charges, causing "fly-away" particles that contaminate the user.[1]
-
Preparation: Place the balance inside the fume hood.
-
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.
-
Technique: Do not pour from the source bottle. Use a clean spatula to transfer small amounts to avoid aerosol clouds.
-
Containment: Cap the source container immediately after use.
B. Solubilization
-
Solvents: This compound is likely soluble in DMSO, DMF, and Methanol; moderately soluble in Dichloromethane.
-
Exotherm Warning: As a carboxylic acid, dissolving this in basic solutions (e.g., NaOH, amines) will generate heat.[1] Add the solid to the liquid slowly.
C. Spill Response Workflow
Figure 2: Sequential workflow for managing solid spills.[1] Wet wiping is crucial to remove invisible residues.
Disposal Logistics (Cradle-to-Grave)
Proper disposal prevents environmental contamination and regulatory fines.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Solid | "Solid Waste: Organic Acid / Irritant.[1] Contains 1-(3-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid."[1] |
| Liquid Waste | Organic Solvent (Acidic) | "Organic Waste (Acidic).[1] NO BASES. NO OXIDIZERS." |
| Contaminated Sharps | Hazardous Sharps | Standard Sharps Bin (Red). |
Critical Incompatibility: Do NOT mix this waste with:
-
Strong Oxidizers (Peroxides, Nitric Acid)
Risk of fire/explosion. -
Strong Bases (Cyanides, Sulfides)
Risk of toxic gas evolution or violent neutralization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Pyrrolidine-3-carboxylic acid derivatives. National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
